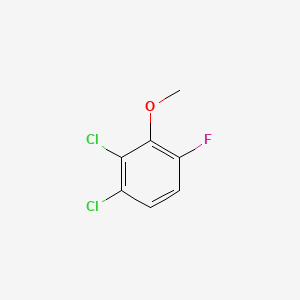

2,3-Dichloro-6-fluoroanisole

描述

Significance of Halogenated Aromatic Ethers in Contemporary Organic Synthesis

Halogenated aromatic ethers are pivotal in contemporary organic synthesis due to the unique reactivity conferred by the halogen substituents. The introduction of halogens such as fluorine, chlorine, bromine, and iodine into the aromatic ring can significantly influence the molecule's electronic properties, stability, and reactivity. rsc.orgmt.com This class of compounds serves as crucial precursors in a myriad of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. acs.org The presence of a halogen atom provides a reactive handle for the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of complex molecular architectures. rsc.org

The specific type of halogen and its position on the aromatic ring dictate the compound's synthetic utility. For instance, aryl iodides are generally more reactive in cross-coupling reactions than their chloro or bromo counterparts. frontiersin.org The strategic placement of halogens can also direct subsequent electrophilic or nucleophilic substitution reactions to specific positions on the aromatic ring. byjus.com Furthermore, the incorporation of fluorine atoms can impart unique properties to the final products, such as increased metabolic stability and altered biological activity, making fluorinated aromatic ethers particularly valuable in medicinal chemistry and materials science. frontiersin.org

Overview of Anisole (B1667542) Derivatives in Chemical Research and Development

Anisole and its derivatives are a cornerstone of chemical research and development, with applications spanning pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comprecedenceresearch.com The methoxy (B1213986) group (-OCH3) of anisole is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, influencing the regioselectivity of these reactions. byjus.compearson.com This property makes anisole derivatives valuable starting materials for the synthesis of a wide array of more complex substituted aromatic compounds. alfa-chemistry.comunipa.it

In the pharmaceutical industry, the anisole moiety is present in the structure of numerous drugs and biologically active compounds. alfa-chemistry.com The metabolic stability and pharmacokinetic properties of drug candidates can often be fine-tuned by modifying the substitution pattern on the anisole ring. alfa-chemistry.com Anisole derivatives also serve as key intermediates in the synthesis of fragrances, dyes, and pesticides. alfa-chemistry.com The versatility of anisole and its derivatives in organic synthesis underscores their enduring importance in both academic and industrial research settings. precedenceresearch.com

The Chemical Profile of 2,3-Dichloro-6-fluoroanisole

Physicochemical Properties

This compound is a halogenated aromatic ether with the chemical formula C₇H₅Cl₂FO. aksci.com It exists as a solid at room temperature. sigmaaldrich.com The presence of chlorine and fluorine atoms, along with the methoxy group, on the benzene (B151609) ring results in a polar molecule. cymitquimica.com This substitution pattern influences its physical properties and reactivity.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1017777-48-8 | aksci.com |

| Molecular Formula | C₇H₅Cl₂FO | aksci.com |

| Molecular Weight | 195.01 g/mol | aksci.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95% - 97% | aksci.comfishersci.fi |

| InChI | 1S/C7H5Cl2FO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 | sigmaaldrich.com |

| InChIKey | MXQUAHMSEJQMOE-UHFFFAOYSA-N | sigmaaldrich.com |

| IUPAC Name | 1,2-dichloro-4-fluoro-3-methoxybenzene | sigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of halogenated anisoles can be achieved through various routes. One common approach involves the methylation of the corresponding phenol (B47542). For example, 2-chloro-6-fluoroanisole (B1586750) can be prepared by the methylation of 2-chloro-6-fluorophenol (B1225318). google.com Another synthetic strategy involves the direct halogenation of an anisole derivative. byjus.com

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds. For halogenated anisoles, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide valuable information.

While specific NMR data for this compound was not found in the search results, the analysis of related compounds provides insight. For instance, the ¹H NMR and ¹⁹F NMR spectra of 3-fluoroanisole (B32098) have been analyzed to study its conformational equilibrium. cdnsciencepub.com The ¹H NMR spectrum of 2,3-dichloropropene is also available for reference. chemicalbook.com

Mass spectrometry data for the related compound 2-chloro-6-fluoroanisole shows a molecular ion peak at m/z 160, with other significant fragments at 145 and 117. nih.gov This fragmentation pattern is characteristic of the loss of a methyl group and subsequent rearrangements.

Applications in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide range of coupling reactions. rsc.orgacs.org The chlorine and fluorine atoms on the ring of this compound can serve as sites for further functionalization. These halogen atoms can be replaced through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. This makes compounds like this compound valuable intermediates in the synthesis of more complex molecules. frontiersin.org

The presence of multiple, different halogen atoms allows for selective reactions. The different reactivities of chlorine and fluorine in coupling reactions can be exploited to introduce different substituents at specific positions on the aromatic ring in a stepwise manner.

Utility in the Synthesis of Agrochemicals and Pharmaceuticals

Anisole derivatives are important intermediates in the production of agrochemicals and pharmaceuticals. alfa-chemistry.comprecedenceresearch.com For example, 2-chloro-6-fluoroanisole is a key intermediate in the synthesis of the new herbicide Arylex. google.com The specific substitution pattern of halogenated anisoles can be crucial for the biological activity of the final product. The incorporation of chlorine and fluorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. frontiersin.org

While direct applications of this compound in specific commercial products are not detailed in the provided search results, its structural motifs are found in various biologically active compounds. The synthesis of novel agrochemicals and pharmaceuticals often involves the exploration of different substitution patterns on aromatic scaffolds, and compounds like this compound serve as valuable starting materials in these discovery processes. fishersci.fi

Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-4-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQUAHMSEJQMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283749 | |

| Record name | 1,2-Dichloro-4-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-48-8 | |

| Record name | 1,2-Dichloro-4-fluoro-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichloro 6 Fluoroanisole

Established Synthetic Routes to 2,3-Dichloro-6-fluoroanisole

Traditional synthetic pathways to this compound and analogous compounds often involve the modification of pre-existing aromatic rings, such as phenols and other halogenated benzenes.

A primary and straightforward method for synthesizing anisoles is the Williamson ether synthesis, which, in this context, involves the methylation of a corresponding phenolic precursor. The direct precursor for this reaction would be 2,3-dichloro-6-fluorophenol (B1335240). While the specific synthesis of this precursor is not widely documented, its preparation can be inferred from analogous reactions. For instance, the synthesis of 2-chloro-6-fluorophenol (B1225318) is achieved through the direct chlorination of 2-fluorophenol. Similarly, the synthesis of 2,3-dichloro-4-fluorophenol (B8812778) has been demonstrated by the chlorination of 3-chloro-4-fluorophenol (B1581553) using N-chlorosuccinimide. chemicalbook.com It is plausible that 2,3-dichloro-6-fluorophenol could be synthesized via a similar multi-step chlorination of a suitable fluorophenol.

Once the phenolic precursor is obtained, it can be methylated to yield the target anisole (B1667542). This reaction is typically carried out by treating the phenol (B47542) with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate. This general approach has been noted for the synthesis of various chloroanisoles and fluoroanisoles.

Table 1: Representative Conditions for Phenol Methylation

| Phenolic Substrate (Analogous) | Methylating Agent | Base | Solvent | Yield |

|---|---|---|---|---|

| 2-Chloro-6-fluorophenol | Methyl iodide | K₂CO₃ | Tetrahydrofuran (THF) | 94% |

| 4-Fluorophenol | Methyl iodide | K₂CO₃ | DMF or Acetone | - |

| Various Halogenated Phenols | Dimethyl sulfate | - | - | - |

An alternative to methylating a pre-formed phenol is to introduce the methoxy (B1213986) group via nucleophilic aromatic substitution (SNAr) on a highly halogenated benzene (B151609) ring. The reactivity of the ring towards substitution is enhanced by the presence of electron-withdrawing groups. For a molecule like this compound, a potential starting material could be 1,2,4-trichloro-3-fluorobenzene or a nitrated analogue.

In these strategies, a reagent like sodium methoxide (B1231860) is used to displace one of the halogen atoms. The regioselectivity of this substitution depends on the relative activation provided by the other substituents on the ring. For example, the synthesis of 3-chloro-2-fluoroanisole (B1586977) can be achieved from 2,4-dichloro-3-fluoronitrobenzene (B1295830) via reaction with sodium methoxide, followed by further transformations.

Building the target molecule from more fundamental, commercially available chemicals offers a cost-effective and scalable approach. A plausible route could begin with a compound like 2,3-dichloronitrobenzene. This starting material can undergo a series of transformations, including fluorination, reduction of the nitro group to an amine, a Schiemann reaction to install the fluorine, and subsequent steps to introduce the methoxy group. A patent for the related compound 2-chloro-6-fluoroanisole (B1586750) describes a pathway starting from 2,3-dichloronitrobenzene. Another documented route for a related isomer, 4-chloro-2-fluoroanisole, begins with the diazotization of 5-chloro-o-anisidine, followed by thermal decomposition of the resulting diazonium fluoborate.

Advanced Synthetic Strategies Applicable to Halogenated Anisoles

Modern organic synthesis provides powerful tools for the functionalization of aromatic rings, which are applicable to the synthesis of complex molecules like this compound.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgarkat-usa.org The methoxy group of an anisole is a well-known directing metalation group (DMG), capable of coordinating with an organolithium reagent (like n-butyllithium) and directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org In the case of a polysubstituted anisole, the site of lithiation is influenced by the combination of all substituents.

For a molecule like this compound, this strategy could be used to introduce further functionality. Conversely, a less substituted haloanisole could be functionalized using this method to build up the final substitution pattern. For example, starting with a simpler dichloroanisole, one could potentially introduce the fluorine atom or another group that could be later converted to fluorine. After lithiation, the resulting aryllithium species can be quenched with a wide variety of electrophiles. organic-chemistry.org A common subsequent reaction is formylation, which is achieved by quenching the lithiated intermediate with N,N-dimethylformamide (DMF). commonorganicchemistry.comunito.it

Table 2: General Scheme for Directed ortho-Metalation (DoM) of an Anisole

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Lithiation | Anisole Derivative, n-BuLi (or other organolithium) | ortho-Lithiated Anisole | Generates a nucleophilic carbon on the aromatic ring at a specific position. |

| 2. Electrophilic Quench | Electrophile (e.g., DMF, I₂, R-Br) | ortho-Substituted Anisole | Introduces a new functional group regioselectively. |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The Suzuki-Miyaura coupling, which typically involves a palladium catalyst to couple an organoboron compound with an organohalide, is particularly valuable. nih.gov

This reaction could be applied to the synthesis of this compound by coupling a suitably substituted boronic acid with a halogenated precursor. For instance, a dichlorofluoro-substituted boronic acid could be coupled with a methylating agent under specific catalytic conditions, or conversely, 2,3-dichloro-6-fluoro-bromobenzene could be coupled with various organoboron reagents to create more complex derivatives. The synthesis of highly fluorinated biphenyls and other complex aromatic structures often relies on pushing the boundaries of Suzuki-Miyaura and other cross-coupling reactions, demonstrating their utility for electron-poor substrates. acs.orgresearchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives for C-F bond activation and amination of fluoro-aromatics. mdpi.com

Electrochemical Synthesis Methods for Halogenated Aromatic Ethers

Electrochemical synthesis, or electrosynthesis, has re-emerged as a powerful and sustainable tool in organic chemistry. rsc.org It leverages electrons as traceless reagents to drive redox reactions, often avoiding the need for harsh chemical oxidants or reductants. nih.govd-nb.info This approach is particularly promising for the synthesis of halogenated aromatic ethers.

The synthesis can be approached by forming the ether linkage or by introducing the halogen substituents electrochemically. For instance, the alkoxylation of aromatic compounds can be achieved through anodic oxidation, although it can be challenged by overoxidation to form quinones. acs.org A more controlled method involves the electrochemical halogenation of a pre-existing anisole derivative. The direct electrocatalytic halogenation of C-H bonds is an appealing strategy as it is atom-economical. researchgate.net

Recent studies have demonstrated the clean halogenation of various aromatic and heteroaromatic compounds using simple sodium or hydrogen halides as the halogen source in an undivided electrochemical cell. nih.gov In a typical setup, a constant current is applied using a carbon anode and a platinum cathode, obviating the need for metal catalysts or external oxidants. nih.govresearchgate.net For a substrate like 6-fluoroanisole, selective dichlorination at the 2 and 3 positions would be challenging and highly dependent on the directing effects of the existing substituents and precise control of reaction conditions. An alternative electrochemical approach could involve the reduction of a diazonium salt precursor, which can be generated from a corresponding aniline (B41778), to install a halogen at a specific position. The electrochemical reduction of aryl halides is also a well-established process. xmu.edu.cn

Table 1: Illustrative Conditions for Electrochemical Halogenation This table presents typical parameters found in electrochemical C-H halogenation reactions, which could be adapted for the synthesis of halogenated anisoles.

| Parameter | Typical Value/Condition | Rationale/Reference |

| Anode Material | Carbon (Graphite, BDD) | Inert, cost-effective, high overpotential for oxygen evolution. nih.govd-nb.info |

| Cathode Material | Platinum (Pt) Plate | Efficient for hydrogen evolution. nih.gov |

| Halogen Source | NaX or HX (e.g., NaCl, HCl) | Atom-economical and readily available. nih.gov |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN) | Provides solubility for organic substrates and supports conductivity. researchgate.net |

| Electrolysis Mode | Constant Current (Galvanostatic) | Allows for simple and scalable reaction control. nih.gov |

| Current Density | 1-20 mA/cm² | Optimized to balance reaction rate and selectivity. nih.govd-nb.info |

Organophotoredox Catalysis in Halogenated Aromatic Synthesis

Organophotoredox catalysis has become a cornerstone of modern synthesis, utilizing light energy to drive chemical reactions via single-electron transfer (SET) pathways with purely organic molecules as catalysts. rsc.org This approach offers a sustainable alternative to traditional metal-based photocatalysts. rsc.org The synthesis of halogenated aromatics is an area where this technique has shown significant promise. mdpi.com

Organic dyes such as Eosin Y, Methylene Green, and acridinium (B8443388) salts can act as potent photoredox catalysts. mdpi.commdpi.com Upon visible light irradiation, the catalyst reaches an excited state with altered redox potentials, enabling it to oxidize or reduce a substrate to generate a reactive radical intermediate. beilstein-journals.org For the synthesis of this compound, one could envision a photoredox-catalyzed C-H chlorination of a 6-fluoroanisole precursor. For example, methods have been developed for the chlorination of arenes using N-chlorosuccinimide (NCS) as the chlorine source in the presence of an organic dye photocatalyst under white LED irradiation. mdpi.com

The reactivity and regioselectivity of such reactions are governed by the electronic properties of the substrate and the nature of the photocatalyst. The strong reducing power of excited acridinium catalysts, for instance, is effective for the dehalogenation of resilient aryl chlorides, while phenothiazine (B1677639) (PTH)-based catalysts are also potent reductants. mdpi.comresearchgate.net While dehalogenation is the reverse of the desired reaction, these studies highlight the ability of organophotocatalysts to interact with halogenated arenes and generate aryl radicals, which are key intermediates in both halogenation and dehalogenation pathways. mdpi.com

Table 2: Selected Organophotoredox Catalysts for Aromatic Functionalization

| Photocatalyst | Abbreviation | Class | Typical Application/Reference |

| Eosin Y | - | Xanthene Dye | C-H functionalization, Heterocycle synthesis. nih.gov |

| 9-Mesityl-10-methylacridinium | Acr⁺-Mes | Acridinium Salt | Strong photoreductant, Dehalogenations. mdpi.com |

| 10-Phenylphenothiazine | PTH | Phenothiazine | Potent photoreductant, Dehalogenations. mdpi.com |

| 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile | 4-DPAIPN | Isophthalonitrile | C-F bond activation. nih.gov |

Retrosynthetic Analysis in the Design of this compound Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. tgc.ac.insolubilityofthings.comamazonaws.com This process involves breaking down the target structure through disconnections and functional group interconversions (FGIs). tgc.ac.inwikipedia.org

Disconnection Strategies for Complex Halogenated Aromatic Systems

Disconnection is the imaginative cleavage of a bond to identify simpler precursor structures, known as synthons. tgc.ac.infiveable.me For a complex molecule like this compound, several disconnection strategies can be considered. The choice of disconnection is guided by the goal of simplifying the molecule as much as possible in a single step and corresponding to a known, reliable chemical reaction. tgc.ac.indeanfrancispress.com

Key disconnection points in the target molecule are the carbon-heteroatom bonds (C-O of the ether) and the carbon-halogen bonds (C-Cl and C-F). amazonaws.com

C-O Ether Disconnection : This is often a primary strategy for ethers. youtube.com Disconnecting the aryl-oxygen bond leads to a 2,3-dichloro-6-fluorophenol synthon and a methyl synthon. The corresponding synthetic equivalents would be the phenol itself and a methylating agent like methyl iodide or dimethyl sulfate. This simplifies the problem to the synthesis of the polysubstituted phenol.

C-Cl Disconnection : Disconnecting the two C-Cl bonds suggests a dichlorination reaction on a 6-fluoroanisole precursor. This relies on electrophilic aromatic substitution. The directing effects of the methoxy (strong ortho-, para-director) and fluoro (weak ortho-, para-director) groups must be carefully considered to achieve the desired 2,3-substitution pattern, which is challenging as these groups direct towards the 2, 4, and 6 positions.

C-F Disconnection : Disconnecting the C-F bond is generally less favorable as direct fluorination of complex aromatics is difficult. It is often more strategic to build the molecule with the fluorine atom already in place or introduce it via a nucleophilic substitution (SₙAr) on a suitably activated precursor.

A logical approach would prioritize the C-O disconnection, as the synthesis of the required 2,3-dichloro-6-fluorophenol can then be planned separately. Alternatively, strategic C-Cl disconnections can be considered if a reliable method for controlling regioselectivity is available.

Table 3: Key Disconnections for this compound

| Disconnection | Bond Cleaved | Synthons | Synthetic Equivalents |

| Ether Cleavage | Aryl C–O | 2,3-dichloro-6-fluorophenoxide + CH₃⁺ | 2,3-dichloro-6-fluorophenol + CH₃I |

| Chlorination | Aryl C–Cl | 2-chloro-6-fluoroanisole + Cl⁺ | 2-chloro-6-fluoroanisole + Cl₂/FeCl₃ |

| Chlorination | Aryl C–Cl | 6-fluoroanisole + 2 Cl⁺ | 6-fluoroanisole + 2 Cl₂/FeCl₃ |

Functional Group Interconversions in Retrosynthetic Planning

Functional group interconversion (FGI) is the process of converting one functional group into another to facilitate a disconnection or improve a synthetic route. slideshare.netnumberanalytics.comfiveable.me FGI is crucial when a direct disconnection is not feasible or leads to an unstable synthon. e3s-conferences.org

For halogenated aromatics, a powerful FGI strategy involves the use of diazonium salts, which are typically derived from anilines. An amino group can be introduced by the reduction of a nitro group, which in turn is installed via electrophilic nitration. This -NO₂ → -NH₂ → -N₂⁺ sequence allows for the introduction of a wide variety of substituents, including halogens, via Sandmeyer or Schiemann reactions.

Applying this to this compound, a powerful retrosynthetic pathway emerges:

Target: this compound

FGI (Cl → NH₂): Retrosynthetically replace one or both chloro groups with amino groups. For example, the 2-chloro and 3-chloro groups could originate from 2-amino-3-chloro-6-fluoroanisole or 2,3-diamino-6-fluoroanisole precursors.

FGI (NH₂ → NO₂): The amino groups are derived from nitro groups. The regiochemistry of nitration is often more predictable and controllable than direct halogenation.

Disconnection (C-N): This leads back to a simpler fluoroanisole derivative that can be synthesized more readily.

This FGI-based approach provides excellent control over the final substitution pattern, overcoming the regioselectivity challenges associated with direct electrophilic halogenation on the activated anisole ring. lkouniv.ac.in

Table 4: Common FGI Sequences in Halogenated Aromatic Synthesis

| Initial Group | FGI Sequence | Final Group | Key Reactions |

| -H | → -NO₂ → -NH₂ | -Cl | Nitration, Reduction, Diazotization, Sandmeyer reaction (CuCl) |

| -H | → -NO₂ → -NH₂ | -F | Nitration, Reduction, Diazotization, Balz-Schiemann reaction (HBF₄) |

| -OCH₃ | → -OH | -OH | Ether cleavage (e.g., BBr₃, HBr) |

| -CH₃ | → -COOH | -COOH | Oxidation (e.g., KMnO₄) |

Application of Retrosynthetic Tree Analysis for Route Elucidation

A retrosynthetic tree is a graphical representation that maps out the various synthetic pathways derived from the analysis of a target molecule. fiveable.meslideshare.net It allows for a systematic exploration and comparison of different routes. wikipedia.org The target molecule forms the trunk, and the branches represent different sequences of disconnections and FGIs, leading down to simple starting materials at the roots.

For this compound, the retrosynthetic tree would have several main branches:

Branch A: Ether Disconnection First.

TM → 2,3-dichloro-6-fluorophenol + CH₃I

2,3-dichloro-6-fluorophenol → FGI to aniline precursors → Sandmeyer reactions to install Cl atoms.

This branch explores the synthesis of the halogenated phenol as the key intermediate.

Branch B: Halogen Disconnection First.

TM → 6-fluoroanisole + chlorinating agent

This branch relies on controlling the regioselectivity of direct electrophilic chlorination. It is likely a shorter but less controlled route.

Branch C: FGI-Driven Halogen Introduction.

TM → FGI (Cl → NH₂) → 2-amino-3-chloro-6-fluoroanisole

2-amino-3-chloro-6-fluoroanisole → Sandmeyer reaction from 2,3-diamino-6-fluoroanisole.

2,3-diamino-6-fluoroanisole → FGI (NH₂ → NO₂) → Dinitro-fluoroanisole.

This branch represents a longer but potentially more reliable and scalable synthesis due to the high degree of positional control.

By visualizing these pathways in a tree structure, a chemist can evaluate each route based on factors like the number of steps, availability of starting materials, reaction yields, and robustness of the key transformations, ultimately selecting the most viable synthetic plan. solubilityofthings.com

Chemical Reactivity and Mechanistic Studies of 2,3 Dichloro 6 Fluoroanisole

Fundamental Chemical Behavior and Reaction Pathways of 2,3-Dichloro-6-fluoroanisole

This compound, with the chemical formula C₇H₅Cl₂FO, is a halogenated aromatic ether. sigmaaldrich.comsigmaaldrich.com Its reactivity is dictated by the interplay of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom). The methoxy group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the presence of three halogen atoms deactivates the ring towards electrophilic attack due to their inductive electron-withdrawing effects.

The fundamental chemical behavior of this compound is characterized by its participation in several key reaction types:

Electrophilic Aromatic Substitution: Despite the deactivating effect of the halogens, the methoxy group can still direct electrophilic substitution. The positions for substitution are sterically and electronically influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the three halogen atoms, makes it susceptible to attack by strong nucleophiles. This can lead to the displacement of one or more of the halogen atoms.

Metal-mediated Reactions: The carbon-halogen bonds can be activated by various transition metal catalysts, enabling cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

A potential synthetic pathway to related compounds, such as 2-chloro-6-fluoroanisole (B1586750), starts from 2,3-dichloronitrobenzene. google.com This involves a sequence of reactions including etherification, reduction of the nitro group, diazotization, and a Schiemann reaction. google.com

Table 1: General Reactivity of this compound

| Reaction Type | Reactivity | Influencing Factors |

| Electrophilic Aromatic Substitution | Deactivated ring, but substitution is possible. | Methoxy group (activating, ortho-, para-directing), Halogens (deactivating) |

| Nucleophilic Aromatic Substitution | Susceptible to nucleophilic attack. | Electron-withdrawing halogens, nature of the nucleophile and leaving group. |

| Metal-mediated Cross-Coupling | Can undergo various coupling reactions. | Reactivity of C-Cl and C-F bonds, choice of catalyst and reaction conditions. |

Electrophilic Aromatic Substitution Reactions of Halogenated Anisoles (analogies with 2-chloro-4-fluoroanisole)

To understand the electrophilic aromatic substitution behavior of this compound, it is instructive to examine the reactivity of a similar compound, 2-chloro-4-fluoroanisole. Studies on the nitration of 4-substituted anisoles, including 2-chloro-4-fluoroanisole, in sulfuric acid have been conducted. rsc.org These reactions generally yield 2-nitro derivatives. rsc.org

For 2-chloro-4-fluoroanisole, electrophilic attack is directed by the activating methoxy group to the positions ortho and para to it. The primary products of bromination, for instance, are 5-bromo-2-chloro-4-fluoroanisole (B125206) and 6-bromo-2-chloro-4-fluoroanisole. google.com The regioselectivity of these reactions can be influenced by the reaction conditions, such as the use of a zinc halide-containing aqueous reagent at elevated temperatures. google.com

Table 2: Electrophilic Bromination of 2-chloro-4-fluoroanisole

| Reactant | Reagent | Product(s) | Reference |

| 2-chloro-4-fluoroanisole | Bromine in the presence of a zinc halide aqueous reagent | 5-bromo-2-chloro-4-fluoroanisole and 6-bromo-2-chloro-4-fluoroanisole | google.com |

By analogy, in this compound, the methoxy group at position 1 would direct incoming electrophiles to positions 2, 4, and 6. However, positions 2 and 6 are already substituted with chlorine and fluorine, respectively. Therefore, electrophilic substitution is most likely to occur at position 4, and to a lesser extent at position 5, influenced by the steric hindrance and electronic effects of the adjacent chlorine atoms.

Nucleophilic Aromatic Substitution Reactions Involving C-F Bond Activation (analogies with fluorinated aromatic compounds)

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluorinated aromatic compounds. masterorganicchemistry.com The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com While the C-F bond is very strong, its cleavage is often not the rate-determining step in SNAr reactions. masterorganicchemistry.com The rate-determining step is typically the initial attack of the nucleophile on the electron-poor aromatic ring. masterorganicchemistry.com

The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.com In this compound, the chlorine atoms and the fluorine atom all contribute to the electron deficiency of the ring, making it a good substrate for SNAr.

Recent advancements have shown that C–F bond activation can be achieved under mild, transition-metal-free conditions. mdpi.com For example, a KOH/DMSO system can be used for the nucleophilic substitution of fluoroaromatics with various nucleophiles like alcohols, phenols, and amines. mdpi.com Both electron-rich and electron-poor fluoroaromatics can undergo this transformation. mdpi.com

A concerted mechanism for nucleophilic aromatic substitution (CSNAr) has been proposed for some reactions, departing from the traditional two-step mechanism involving a Meisenheimer intermediate. acs.org This concerted pathway proceeds through a single, neutral, four-membered transition state. acs.orgacs.org

Table 3: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reactivity |

| Electron-withdrawing groups | Accelerate the reaction by stabilizing the negative charge in the intermediate. masterorganicchemistry.com |

| Leaving group | Fluorine can act as a leaving group, and its high electronegativity activates the ring. masterorganicchemistry.com |

| Reaction mechanism | Can proceed through a stepwise (Meisenheimer intermediate) or a concerted pathway. masterorganicchemistry.comacs.org |

| Reaction conditions | Can be promoted by bases like KOH in solvents like DMSO. mdpi.com |

Catalytic Transformations and Oxidative Processes Involving Halogenated Anisoles

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful oxidizing agent that can mediate a variety of oxidative coupling reactions. organic-chemistry.orgacs.org DDQ can initiate reactions through a single electron transfer (SET) mechanism, particularly when photo-excited. uni-regensburg.de Excited-state DDQ is a very strong oxidant capable of oxidizing even electron-deficient arenes. uni-regensburg.de

DDQ-mediated oxidative coupling has been used for the synthesis of complex molecules. organic-chemistry.org For instance, it facilitates the oxidative coupling of α-carbonyl radicals to synthesize 2,3-dicyanofurans and thiophenes. organic-chemistry.org Mechanistic studies suggest the involvement of radical processes. organic-chemistry.org In some cases, DDQ can be used in catalytic amounts with a co-oxidant to regenerate the active species. uni-koeln.de

While direct oxidative coupling of this compound using DDQ is not explicitly detailed in the searched literature, analogies with other arenes suggest its potential. For example, DDQ has been used in the oxidation of dihydroanthracene derivatives to their corresponding aromatic anthracenes. nih.gov Furthermore, DDQ has been employed as a photocatalyst in the C–F functionalization of fluoroarenes with alcohol and pyrazole (B372694) nucleophiles under mild, non-basic conditions. researchgate.net

The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis due to its atom and step economy. rsc.orgsemanticscholar.org While the primary focus is often on unactivated C(sp³)–H bonds, the principles can be extended to activated positions like allylic and benzylic C-H bonds. nih.govnih.govacs.org

Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of allylic and benzylic C-H bonds. rsc.orgsemanticscholar.org This dual catalytic system combines a transition metal catalyst with a photocatalyst to enable a wide range of transformations under mild conditions. semanticscholar.org The process typically involves the generation of an allylic or benzylic radical via hydrogen atom transfer (HAT), which then engages with the metal catalyst. semanticscholar.org

Although the methyl group of the anisole (B1667542) moiety in this compound is not a typical benzylic position, the aromatic ring itself can undergo C-H functionalization. For instance, the ortho-arylation of anisoles has been achieved by enhancing their reactivity through π-complexation with a Cr(CO)₃ unit. acs.org This strategy overcomes the generally poor reactivity and selectivity of simple arenes in C-H activation. acs.org

Kinetic Investigations of this compound Reactivity

Detailed kinetic studies specifically on this compound were not found in the provided search results. However, kinetic investigations of related reactions provide valuable insights.

The kinetics of nitration of various 4-substituted anisoles and phenols in sulfuric acid have been determined. rsc.org Such studies help to elucidate the reaction mechanism, including the formation and rearrangement of intermediates like nitro-cyclohexadienones. rsc.org

In the context of nucleophilic aromatic substitution, kinetic studies on the reaction of fluoroarenes have shown that the reaction order with respect to the fluoroarene can be 2, indicating that two molecules of the fluoroarene are involved in the rate-determining step of some multiphoton-mediated processes. acs.org

Understanding the kinetics of these fundamental reactions is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Computational and Theoretical Chemistry Studies of 2,3 Dichloro 6 Fluoroanisole

Quantum Chemical Calculation Methodologies

The foundation of theoretical studies on 2,3-Dichloro-6-fluoroanisole lies in the selection of appropriate quantum chemical methods. The choice of methodology and basis set is crucial for obtaining reliable results that accurately describe the molecule's electronic structure and properties.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for studying medium-sized organic molecules like this compound due to its favorable balance of computational cost and accuracy. karazin.ua The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, is one of the most widely used methods. reddit.com It has demonstrated success in predicting molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic systems, including halogenated compounds. nih.govresearchgate.net

The selection of a basis set is equally critical. Basis sets are sets of mathematical functions used to construct the molecular orbitals. For a molecule containing chlorine and fluorine, Pople-style basis sets are commonly employed:

6-31G(d): This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. It represents a minimal standard for obtaining reasonable geometric structures. reddit.comchemrxiv.org

6-311G(d,p): A triple-split valence basis set that offers more flexibility for describing the valence electrons and includes polarization functions on both heavy atoms and hydrogens, leading to more accurate results. karazin.uaresearchgate.net

6-311++G(d,p): This basis set further adds diffuse functions (indicated by '++') to heavy atoms and hydrogen. nih.govresearchgate.net These functions are essential for accurately describing systems with lone pairs, anions, or non-covalent interactions, making them well-suited for the oxygen and halogen atoms in this compound.

The combination of the B3LYP functional with a triple-zeta basis set like 6-311++G(d,p) is often considered a reliable level of theory for comprehensive studies on the structural and electronic properties of such halogenated aromatic ethers. nih.gov

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach, providing a foundational approximation of the electronic wavefunction. karazin.uawayne.edu However, HF theory inherently neglects electron correlation—the interaction between individual electrons—which can be a significant factor in the accurate prediction of molecular energies and properties. wikipedia.org

To improve upon the HF method, electron correlation effects can be incorporated using post-Hartree-Fock methods. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely applied method for this purpose. wikipedia.org The MP2 method systematically adds electron correlation effects, often leading to more accurate results for reaction energies and intermolecular interactions compared to HF. vu.nlnsf.govresearchgate.net While computationally more demanding than DFT, MP2 calculations can serve as a valuable benchmark for assessing the performance of different DFT functionals. wikipedia.org

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides a detailed picture of electron distribution and orbital interactions, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. pku.edu.cnsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. semanticscholar.org A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net

For this compound, the HOMO is expected to be distributed primarily over the anisole (B1667542) ring and the oxygen atom, reflecting the electron-donating character of the methoxy (B1213986) group and the π-system. The LUMO, conversely, is likely delocalized over the aromatic ring with significant contributions from the electron-withdrawing chloro and fluoro substituents. This distribution indicates that the molecule can donate electrons from its π-system and accept electrons into an anti-bonding orbital associated with the ring and halogens.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.95 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap (ΔE) | 7.74 |

Natural Bonding Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized, intuitive picture that corresponds closely to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. nih.govwisc.edu This method is highly effective for analyzing intramolecular interactions, charge distribution, and hyperconjugation.

An NBO analysis of this compound would provide quantitative insight into:

Atomic Charges: The natural population analysis (NPA) component reveals the charge distribution, confirming the high negative charge on the oxygen, fluorine, and chlorine atoms due to their high electronegativity.

Bonding Orbitals: It characterizes the C-C, C-H, C-O, C-F, and C-Cl bonds, detailing their hybridization and polarization. For example, the C-F and C-Cl bonds would be significantly polarized towards the halogen atoms.

Lone Pairs: The analysis would identify the lone pairs on the oxygen, fluorine, and chlorine atoms, describing their orbital type (e.g., p-rich) and energy.

Hyperconjugative Interactions: A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. faccts.de These interactions, evaluated using second-order perturbation theory, indicate electron delocalization and contribute to molecular stability. researchgate.net For this compound, significant interactions would be expected between the oxygen lone pairs (donors) and the antibonding π* orbitals of the aromatic ring (acceptors), as well as between the π orbitals of the ring and the antibonding σ* orbitals of the C-Cl and C-F bonds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π(C1-C6) | 25.5 |

| π (C1-C6) | σ(C2-Cl) | 4.8 |

| π (C4-C5) | σ(C3-Cl) | 4.2 |

| LP (F) | σ(C1-C6) | 3.1 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comuni-muenchen.de It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its reactivity towards charged species. The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are susceptible to nucleophilic attack, typically found around hydrogen atoms attached to electronegative atoms.

Green/Yellow: Regions of near-zero potential, associated with nonpolar parts of the molecule.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the methoxy group and, to a lesser extent, the fluorine and chlorine atoms, due to their lone pairs. The aromatic ring would also exhibit a negative potential above and below the plane. Regions of positive potential (blue) would be located around the hydrogen atoms of the methyl group and the aromatic ring. This mapping visually confirms the likely sites for electrophilic and nucleophilic interactions. uni-muenchen.de

Conformational Analysis and Potential Energy Surfaces of Halogenated Anisole Derivatives

The conformational preferences of halogenated anisole derivatives are primarily dictated by the orientation of the methoxy group relative to the aromatic ring. This orientation, in turn, is influenced by the substitution pattern on the benzene (B151609) ring. The potential energy surface (PES) of these molecules provides a comprehensive map of the energy as a function of molecular geometry, revealing the most stable conformers and the energy barriers between them.

For this compound, the key conformational aspect is the rotation around the C(sp2)-O bond. The chlorine and fluorine atoms exert both steric and electronic effects that influence the preferred orientation of the methoxy group. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the PES and identifying the global and local energy minima, which correspond to the stable conformers.

In the case of anisole and its derivatives, the methoxy group can be either coplanar with the benzene ring or perpendicular to it. The planar conformation is generally favored due to the stabilizing effect of conjugation between the oxygen lone pair and the aromatic π-system. However, bulky ortho substituents can force the methoxy group out of the plane to alleviate steric hindrance. In this compound, the fluorine atom at the ortho position (C6) and a chlorine atom at the other ortho position (C2) create a sterically crowded environment around the methoxy group, likely leading to a non-planar ground state conformation.

The internal rotation barrier about the C(sp2)-O bond is a critical parameter that governs the conformational dynamics of anisole derivatives. This barrier can be computationally determined by calculating the energy profile as a function of the dihedral angle defined by the C(aryl)-C(sp2)-O-C(methyl) atoms.

Theoretical studies on similar halogenated anisoles have shown that the height of the rotational barrier is sensitive to the nature and position of the halogen substituents. The presence of ortho substituents, as in this compound, is expected to significantly increase the rotational barrier compared to unsubstituted anisole. The electronic effects of the halogens also play a role; the electron-withdrawing nature of chlorine and fluorine can modulate the extent of π-conjugation between the oxygen and the ring, thereby influencing the barrier height.

Natural Bond Orbital (NBO) analysis is a computational tool that can provide insights into the electronic origins of these rotational barriers. wikipedia.org By dissecting the total energy into contributions from steric exchange and hyperconjugative interactions, NBO analysis can elucidate the dominant forces that stabilize or destabilize different conformations. wikipedia.org For this compound, a combination of steric repulsion between the methoxy group and the ortho substituents and the modulation of hyperconjugative interactions during rotation would be the primary determinants of the rotational barrier.

| Compound | Computational Method | Basis Set | Calculated Barrier Height (kcal/mol) |

|---|---|---|---|

| Anisole | DFT (B3LYP) | 6-311+G(d,p) | 2.5 |

| 2-Chloroanisole | DFT (B3LYP) | 6-311+G(d,p) | 4.8 |

| 2,6-Dichloroanisole | DFT (B3LYP) | 6-311+G(d,p) | 9.2 |

| This compound | DFT (B3LYP) | 6-311+G(d,p) | Estimated 8.5-10.5 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for the structural elucidation and characterization of novel compounds like this compound.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is a widely used approach for calculating chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For halogenated compounds, it is crucial to use basis sets that can adequately describe the electronic structure of the halogens.

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment created by the substituents. The electron-withdrawing nature of the chlorine and fluorine atoms would generally lead to downfield shifts for the aromatic protons and carbons. The methoxy group, being an electron-donating group, would have an opposing effect. The precise chemical shifts would be a result of the complex interplay of these electronic effects and the specific conformation of the molecule.

Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the vibrational modes of a molecule. Computational methods can predict the frequencies and intensities of these modes. For this compound, the calculated vibrational spectrum would exhibit characteristic bands corresponding to C-H, C-O, C-F, and C-Cl stretching and bending modes, as well as vibrations of the aromatic ring. Comparing the computed spectrum with experimental data can help in the assignment of the observed vibrational bands.

| Carbon Atom | Predicted Chemical Shift (ppm) | Dominant Substituent Effects |

|---|---|---|

| C1 (C-O) | 150-155 | -OCH₃ (donating), -F (withdrawing) |

| C2 (C-Cl) | 125-130 | -Cl (withdrawing), -OCH₃ (donating) |

| C3 (C-Cl) | 120-125 | -Cl (withdrawing) |

| C4 | 128-133 | -Cl (withdrawing) |

| C5 | 115-120 | -F (withdrawing) |

| C6 (C-F) | 140-145 | -F (withdrawing), -OCH₃ (donating) |

| C(methyl) | 55-60 | -O- (deshielding) |

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling can provide detailed mechanistic insights into the chemical reactions of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies. This information is crucial for understanding the reactivity and selectivity of the molecule.

For halogenated aromatic compounds, electrophilic aromatic substitution is a common and important reaction class. The directing effects of the substituents on the aromatic ring determine the position of electrophilic attack. In this compound, the methoxy group is an ortho-, para-director and an activating group. The fluorine atom is also an ortho-, para-director but a deactivating group. The chlorine atoms are ortho-, para-directors and deactivating groups.

Computational studies can be used to model the electrophilic substitution reactions of this compound, such as nitration or halogenation. By calculating the energies of the intermediate sigma complexes for attack at the different available positions on the ring, the most likely site of substitution can be predicted. The steric hindrance from the existing substituents would also play a significant role in determining the regioselectivity of the reaction.

Molecular Dynamics Simulations in Halogenated Aromatic Systems

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to investigate its behavior in different environments, such as in solution or at interfaces.

In a solvent, MD simulations can reveal information about the solvation structure around the molecule, including the arrangement of solvent molecules and the strength of solute-solvent interactions. This is particularly relevant for understanding the solubility and partitioning behavior of halogenated aromatic compounds. The simulations can also provide insights into the conformational dynamics of the molecule in solution, including the rates of rotation around the C(sp2)-O bond.

Applications and Synthetic Utility in Broader Organic Synthesis

Role of 2,3-Dichloro-6-fluoroanisole as a Key Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of high-value organic molecules, particularly within the agrochemical and pharmaceutical industries. Halogenated anisole (B1667542) derivatives are recognized as important starting materials for creating complex substituted biaryl systems, which form the core of many modern herbicides and drugs.

The primary role of this intermediate is to provide a pre-functionalized aromatic ring that can be selectively modified through a series of chemical transformations. The presence of three halogen atoms offers distinct opportunities for regioselective reactions, allowing synthetic chemists to introduce new functional groups at specific positions. While direct synthetic examples starting from this compound are proprietary or less documented in public literature, its utility can be understood by examining the synthesis of the herbicide Halauxifen-methyl, which begins with the closely related compound, 2-chloro-6-fluoroanisole (B1586750). In that process, the anisole derivative is first converted into a boronic acid and then coupled with another aromatic ring to build the final, more complex active ingredient. It is through analogous synthetic pathways that this compound functions as a foundational component for building intricate molecular targets.

Utility as a Precursor in the Synthesis of Substituted Aromatic Scaffolds

The structure of this compound is well-suited for the generation of diverse substituted aromatic scaffolds. Its utility as a precursor lies in its capacity to undergo sequential, controlled derivatization reactions, leading to the assembly of complex biaryl and other poly-substituted aromatic systems. These scaffolds are central to the development of new chemical entities in medicinal chemistry and materials science.

A key synthetic application involves its use in cross-coupling reactions. For instance, a common strategy for a similar compound, 2-chloro-6-fluoroanisole, involves metallation followed by borylation to create a boronic acid derivative. This intermediate can then participate in palladium-catalyzed Suzuki coupling reactions with other halogenated aromatic compounds. This sequence effectively joins two different aromatic rings, creating a biaryl scaffold. The additional chlorine atom in this compound provides further handles for subsequent modifications, enabling the synthesis of even more complex and functionally diverse aromatic structures.

Table 1: Synthetic Sequence for Building Aromatic Scaffolds

| Step | Reaction Type | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Metallation/Borylation | n-BuLi, B(OMe)₃ | Arylboronic acid | Prepares the anisole ring for cross-coupling. |

| 2 | Suzuki Cross-Coupling | Pd(OAc)₂, PPh₃, Halogenated aromatic partner | Biaryl system | Constructs the core substituted aromatic scaffold. |

Strategies for Chemical Derivatization of this compound

Several strategies exist for the chemical derivatization of this compound, leveraging the reactivity of its various functional groups. These methods allow for the selective modification of the molecule to produce a wide range of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is substituted with three halogen atoms, which can act as leaving groups in nucleophilic aromatic substitution reactions. The fluorine atom, in particular, can be a favorable leaving group in SNAr, especially when the ring is activated by electron-withdrawing groups. Although the methoxy (B1213986) group is electron-donating, the cumulative inductive effect of the halogens renders the ring sufficiently electron-deficient to react with strong nucleophiles. This allows for the displacement of one or more halogen atoms by various nucleophiles, including:

Oxygen nucleophiles: Hydroxides, alkoxides, and phenoxides to form phenols, ethers, or diaryl ethers.

Nitrogen nucleophiles: Amines or azides to introduce amino or azido (B1232118) functionalities.

Sulfur nucleophiles: Thiols or thiophenoxides to create thioethers.

The regioselectivity of these substitutions depends on the reaction conditions and the specific positions of the halogens relative to each other and the methoxy group.

Directed Ortho-Metallation (DoM): The methoxy group can act as a directed metallation group (DMG). In the presence of a strong organolithium base like n-butyllithium (n-BuLi), a proton ortho to the methoxy group can be abstracted. However, in this compound, the ortho positions are occupied by fluorine and chlorine. An alternative pathway is halogen-metal exchange, where the lithium reagent swaps with one of the halogen atoms, typically the one at the most sterically accessible or electronically favorable position. The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., borates, carbon dioxide, aldehydes) to introduce new functional groups.

Modification of the Methoxy Group: The methyl ether can be cleaved using strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃) to yield the corresponding phenol (B47542). This transformation unmasks a hydroxyl group, which opens up a new set of derivatization possibilities, such as etherification, esterification, or its use in other coupling reactions.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent Class | Potential Product Functional Group |

|---|---|---|

| Nucleophilic Aromatic Substitution | Alkoxides (R-O⁻) | Aryl ether |

| Nucleophilic Aromatic Substitution | Amines (R-NH₂) | Aryl amine |

| Halogen-Metal Exchange | Organolithium (R-Li) | Aryllithium intermediate |

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2,3-Dichloro-6-fluoroanisole in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary techniques. GC-MS is preferred for volatile derivatives, while HPLC with fluorescence or UV detection is optimal for polar matrices. For environmental analysis, internal standards like deuterated analogs improve accuracy by correcting matrix effects . Calibration curves should span 0.1–100 µg/L, with recovery tests (80–120%) to validate method robustness.

Q. How can researchers synthesize this compound with high regioselectivity?

- Methodological Answer : A two-step synthesis is common:

Fluorination : Introduce fluorine at the 6-position via nucleophilic aromatic substitution (e.g., using KF in dimethylformamide at 120°C).

Chlorination : Sequential electrophilic chlorination (Cl₂/FeCl₃) at the 2- and 3-positions, controlling temperature (0–5°C) to minimize overhalogenation.

Purity (>95%) is confirmed via NMR (¹H/¹³C) and elemental analysis. Reaction yields typically range from 60–75% .

Q. What are the known environmental degradation pathways of this compound?

- Methodological Answer : Under simulated sunlight, photolysis dominates in aqueous environments (half-life: 4–8 hours). Hydrolysis is negligible at neutral pH but accelerates under alkaline conditions (pH >10). Microbial degradation studies using soil slurries show partial dechlorination via reductive pathways, monitored by tracking Cl⁻ release and intermediate identification via LC-QTOF-MS .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound in different solvents be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity and trace moisture. To resolve:

- Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres.

- Compare degradation kinetics in anhydrous vs. hygroscopic solvents (e.g., DMSO vs. THF) using Arrhenius plots.

- Validate decomposition products via FTIR and GC-MS to identify solvent-specific reaction pathways (e.g., ether cleavage or demethylation) .

Q. What strategies optimize the regioselective functionalization of this compound for pharmaceutical intermediates?

- Methodological Answer :

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the methoxy group, enabling selective coupling (e.g., Suzuki-Miyaura at the 4-position).

- Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of hydroxyl groups in derivatives) to direct reactions to desired positions.

- Computational modeling (DFT) predicts reactive sites by analyzing electron density and Fukui indices .

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups deactivate the aromatic ring, reducing electrophilic substitution rates. However, the methoxy group (+M effect) activates para positions. To leverage this:

- Use Pd-catalyzed C–H activation under mild conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 80°C).

- Monitor reaction progress via in-situ Raman spectroscopy to detect transient intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LC₅₀ values for this compound in aquatic toxicity studies?

- Methodological Answer : Variability often stems from test organisms (e.g., Daphnia magna vs. Danio rerio) and exposure durations. Mitigation steps:

Standardize test conditions (OECD Guidelines 202/203).

Use passive dosing to maintain constant compound concentrations.

Apply probabilistic models (e.g., Species Sensitivity Distributions) to account for interspecies differences .

Experimental Design Considerations

Q. What controls are critical when studying the photodegradation of this compound in natural water systems?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。